molecular formula C10H13NO2 B4452778 2-(2-methylphenoxy)propanamide

2-(2-methylphenoxy)propanamide

Cat. No.: B4452778
M. Wt: 179.22 g/mol
InChI Key: ZFLRLHTVCSZKID-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)propanamide is a propanamide derivative characterized by a 2-methylphenoxy group attached to the α-carbon of the propanamide backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol. This compound serves as a structural motif in pharmaceutical intermediates and bioactive molecules, particularly in the development of anti-inflammatory and analgesic agents . Derivatives of this compound, such as 2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)propanamide (CAS: 723257-92-9) and N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide (CAS: 954568-89-9), highlight its versatility in medicinal chemistry .

Properties

IUPAC Name

2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRLHTVCSZKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-methylphenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with propionyl chloride to form 2-methylphenyl propionate. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methylphenoxy)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)propanamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 2-(2-methylphenoxy)propanamide and related compounds:

Compound Key Structural Features Pharmacological Activity Mechanism/Notes
This compound Propanamide backbone + 2-methylphenoxy group Potential anti-inflammatory/analgesic (inferred from analogues) Structural scaffold for COX-independent agents
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloropropionamide Propanamide + methylenedioxybenzothiazole + chloro substituent Anti-inflammatory, antimicrobial (tested in vitro/in vivo) Synthesized via acylation; higher potency than acetamides
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Propanamide + naproxen-derived naphthalene + indole-ethylamine Dual NSAID-serotonin activity (hypothesized) Combines naproxen with tryptamine; CAS-registered
8e (Propanamide-pyridazinone derivative) Propanamide + 5,6-diphenylpyridazinone Analgesic/anti-inflammatory (ED₅₀: 27.6 mg/kg) No COX inhibition; gastric safety profile
GW0742 Thiazolylmethyl-thio-phenoxy acetic acid PPARδ agonist (neuroprotective/anti-inflammatory) COX-independent; dissolved in DMSO for studies

Key Research Findings

Anti-Inflammatory Potency: Propanamide derivatives generally exhibit superior anti-inflammatory activity compared to acetamide analogues.

Structural Optimization : Modifications to the aromatic or heterocyclic moieties significantly alter bioactivity. For instance, the addition of a 5,6-methylenedioxybenzothiazole group enhances antimicrobial properties, while indole-ethylamine integration may confer serotonin receptor affinity .

Toxicity and Handling

  • Irritancy: Derivatives such as N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide are classified as irritants (Xi), necessitating protective equipment during handling .
  • General Precautions: Propanamides like 2-amino-N-methoxy-N-methylpropanamide require strict inhalation and dermal exposure controls, with immediate medical consultation advised upon contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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